molecular formula C6H5BrN2O3S B1389046 (2-Amino-5-bromothiazol-4-yl)oxoacetic acid methyl ester CAS No. 914349-73-8

(2-Amino-5-bromothiazol-4-yl)oxoacetic acid methyl ester

Cat. No.: B1389046
CAS No.: 914349-73-8
M. Wt: 265.09 g/mol
InChI Key: IVRWHXFNQUHDPQ-UHFFFAOYSA-N
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Description

(2-Amino-5-bromothiazol-4-yl)oxoacetic acid methyl ester is a synthetic compound with the molecular formula C6H5BrN2O3S and a molecular weight of 265.09 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-5-bromothiazol-4-yl)oxoacetic acid methyl ester typically involves the reaction of 2-amino-5-bromothiazole with oxoacetic acid methyl ester under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-5-bromothiazol-4-yl)oxoacetic acid methyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the thiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted thiazole derivatives .

Scientific Research Applications

(2-Amino-5-bromothiazol-4-yl)oxoacetic acid methyl ester has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • (2-Amino-5-chlorothiazol-4-yl)oxoacetic acid methyl ester
  • (2-Amino-5-fluorothiazol-4-yl)oxoacetic acid methyl ester
  • (2-Amino-5-iodothiazol-4-yl)oxoacetic acid methyl ester

Uniqueness

(2-Amino-5-bromothiazol-4-yl)oxoacetic acid methyl ester is unique due to the presence of the bromine atom in the thiazole ring, which imparts distinct chemical and biological properties compared to its analogs with different halogen atoms. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

methyl 2-(2-amino-5-bromo-1,3-thiazol-4-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3S/c1-12-5(11)3(10)2-4(7)13-6(8)9-2/h1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRWHXFNQUHDPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=C(SC(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661731
Record name Methyl (2-amino-5-bromo-1,3-thiazol-4-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914349-73-8
Record name Methyl (2-amino-5-bromo-1,3-thiazol-4-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Amino-5-bromothiazol-4-yl)oxoacetic acid methyl ester
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(2-Amino-5-bromothiazol-4-yl)oxoacetic acid methyl ester
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(2-Amino-5-bromothiazol-4-yl)oxoacetic acid methyl ester
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